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Tetrazine-biotin

Bioorthogonal chemistry Click chemistry kinetics Protein biotinylation

Standard biotin-azide/alkyne systems require toxic copper catalysts or slow SPAAC kinetics (>1 hr), limiting live-cell and in vivo pretargeting applications. Tetrazine-biotin (MW 413.50) solves this via iEDDA cycloaddition with TCO: • >800 M⁻¹s⁻¹ kinetics - conjugation within minutes at low µM concentrations • No PEG spacer - minimal steric footprint, ideal for hindered epitopes and intracellular delivery • Direct benzyl-amide linkage - retains full streptavidin binding for pull-down or imaging Supplied as a neat solid; store at -20°C. Immediate dispatch available.

Molecular Formula C19H23N7O2S
Molecular Weight 413.5 g/mol
Cat. No. B11829199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazine-biotin
Molecular FormulaC19H23N7O2S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2
InChIInChI=1S/C19H23N7O2S/c27-16(4-2-1-3-15-17-14(10-29-15)23-19(28)24-17)20-9-12-5-7-13(8-6-12)18-25-21-11-22-26-18/h5-8,11,14-15,17H,1-4,9-10H2,(H,20,27)(H2,23,24,28)/t14-,15-,17-/m0/s1
InChIKeyGBJXXSUDJUYIIH-ZOBUZTSGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazine-Biotin: Core Properties & Comparator Landscape


Tetrazine-biotin (CAS 1714123-51-9, MW 413.50 g/mol, C₁₉H₂₃N₇O₂S) is a heterobifunctional bioconjugation reagent that merges a 1,2,4,5-tetrazine moiety directly with a biotin handle via a benzyl-amide linkage . The tetrazine group engages in inverse-electron-demand Diels–Alder (iEDDA) cycloaddition with strained alkenes such as trans-cyclooctene (TCO), forming a stable dihydropyridazine bond without requiring a copper catalyst, while the biotin terminus binds streptavidin/avidin with sub-femtomolar affinity for purification, detection, or immobilization workflows . This direct tetrazine-biotin architecture constitutes the minimal-size, non-PEGylated member of a broader family of tetrazine-biotin reagents that includes PEG-spaced, methyl-substituted, and disulfide-cleavable variants, each differentiated by molecular weight, solubility, stability, and downstream release capability .

Tetrazine-Biotin Substitution Risks


Tetrazine-biotin conjugates are not commodity reagents interchangeable solely on the basis of a shared tetrazine functional group. The absence of a polyethylene glycol spacer in non-PEGylated tetrazine-biotin fundamentally alters its aqueous solubility (limited to organic solvents such as DMSO and DMF) and steric accessibility to streptavidin relative to PEG4-armed analogs, while the unsubstituted tetrazine ring imparts faster IEDDA kinetics compared to methyl-tetrazine variants but at the cost of lower hydrolytic stability [1]. Furthermore, the bioorthogonal chemistry that tetrazine-biotin employs – iEDDA – operates with second-order rate constants exceeding 800 M⁻¹s⁻¹, approximately 350- to 2,700-fold faster than strain-promoted azide-alkyne cycloaddition (SPAAC) reactions that characterize DBCO- or BCN-biotin reagents, and does so without the cytotoxic copper catalyst that limits CuAAC-based biotin-azide/alkyne systems in live-cell settings . Consequently, substituting one tetrazine-biotin format for another without considering spacer length, tetrazine substitution pattern, or the kinetics gap relative to alternative click chemistries can lead to failed conjugation, reduced streptavidin capture efficiency, or loss of live-cell compatibility.

Tetrazine-Biotin Comparator Data


iEDDA vs. SPAAC Kinetics

Tetrazine-biotin reacts with trans-cyclooctene (TCO) partners via the iEDDA mechanism, exhibiting second-order rate constants exceeding 800 M⁻¹s⁻¹, as documented for the TCO–tetrazine ligation pair . In contrast, strain-promoted azide-alkyne cycloaddition (SPAAC), the bioorthogonal reaction employed by DBCO-biotin and BCN-biotin reagents, displays rate constants of only 0.3–2.3 M⁻¹s⁻¹ under comparable low-concentration conditions . A broader meta-analysis of bioorthogonal reaction classes corroborates this gap: iEDDA rate constants span 10²–10⁶ M⁻¹s⁻¹, whereas SPAAC rates cluster at 1–60 M⁻¹s⁻¹ [1]. At 10 µM reactant concentration, the >800 M⁻¹s⁻¹ kinetics of iEDDA translate to near-quantitative conjugate yield within minutes, while SPAAC requires hours to reach comparable conversion .

Bioorthogonal chemistry Click chemistry kinetics Protein biotinylation

Copper-Free vs. CuAAC Live-Cell Labeling

Tetrazine-biotin operates through the iEDDA mechanism, which is inherently copper-free and does not require any exogenous catalyst, reducing agent, or accessory ligand [1]. This stands in direct contrast to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most common click reaction used by biotin-azide reagents, which depends on a Cu(I) catalyst (typically generated in situ from CuSO₄ and ascorbate) that is cytotoxic and therefore incompatible with live-cell or in vivo applications . Even with Cu(I)-chelating ligands such as THPTA, CuAAC retains toxicity concerns and requires extensive optimization of catalyst concentration, whereas tetrazine-TCO ligation proceeds efficiently under mild physiological buffer conditions (pH ~7.4, 37 °C) with no optimization beyond stoichiometry [1].

Live-cell imaging Copper-free click chemistry Bioorthogonal labeling

Non-PEGylated vs. PEGylated: Size Comparison

The simplest tetrazine-biotin conjugate (CAS 1714123-51-9) possesses a molecular weight of 413.50 g/mol with a direct benzyl-amide linkage between the tetrazine and biotin domains, containing no polyethylene glycol spacer . The nearest PEGylated analog, Tetrazine-PEG4-biotin, carries a molecular weight of 660.8 g/mol – a 60% increase attributable to the four-unit PEG spacer . This size differential has practical implications: the lower molecular weight of non-PEGylated tetrazine-biotin reduces the steric bulk surrounding both the reactive tetrazine and the streptavidin-binding biotin, and may enhance passive diffusion across biological barriers where PEGylation can retard tissue penetration or increase hydrodynamic radius .

Small-molecule bioconjugation Tissue penetration Linker design

Tetrazine vs. Methyl-Tetrazine Trade-Off

In the design of tetrazine-biotin reagents, the substitution pattern on the tetrazine ring governs the kinetic–stability balance. Unsubstituted tetrazine (R₁=phenyl, R₂=H), as found in the base tetrazine-biotin, provides the fastest reaction kinetics with TCO, making it the reagent of choice when rapid ligation speed is prioritised [1]. In contrast, 6-methyl-tetrazine variants (R₁=phenyl, R₂=CH₃), such as Biotin-PEG4-methyltetrazine, sacrifice a portion of this kinetic advantage in exchange for markedly improved chemical stability under aqueous buffer conditions over extended timescales [1]. This trade-off is explicitly documented by Jena Bioscience: tetrazine (R₂=H) reagents for rapid kinetics; 6-methyl-tetrazine (R₂=CH₃) for applications demanding prolonged stability [1].

Tetrazine substitution Chemical stability Reaction kinetics optimization

Cleavable vs. Disulfide ADC Linkers

Tetrazine-biotin (CAS 1714123-51-9) is classified as a cleavable (degradable) ADC linker, enabling controlled payload release from antibody-drug conjugates under specified intracellular conditions . This positions it in the cleavable linker category alongside disulfide-bridged relatives such as Tetrazine-SS-Biotin (MW 576.8, containing a reducible disulfide bond) and Tetrazine-diazo-PEG4-biotin (cleavable by sodium dithionite) . However, unlike the disulfide and diazo variants whose cleavage chemistry is explicitly defined (reduction by DTT/TCEP/GSH or Na₂S₂O₄, respectively), the precise cleavage mechanism of the base tetrazine-biotin linker is less explicitly characterised in public documentation, making it essential for ADC developers to verify the degradation pathway under their specific intracellular release conditions .

Antibody-drug conjugate Cleavable linker ADC linker procurement

Tetrazine-Biotin Application Scenarios


Live-Cell and In Vivo Bioorthogonal Labeling

Tetrazine-biotin is the reagent of choice for copper-free, bioorthogonal protein labeling in live-cell and in vivo settings, where the >800 M⁻¹s⁻¹ iEDDA kinetics ensure efficient conjugation within minutes at low micromolar concentrations without the cytotoxicity that precludes CuAAC-based biotin-azide systems . This is directly supported by the quantitative kinetics advantage and catalyst-free operation documented in Sections 3.1 and 3.2.

Degradable ADC Linker

As a cleavable ADC linker, tetrazine-biotin enables the construction of antibody-drug conjugates where the linker is designed to degrade under intracellular conditions, releasing the cytotoxic payload inside target cells . Procurement teams should verify that the cleavage mechanism matches the intended intracellular environment (e.g., lysosomal pH, reductive cytoplasm) relative to disulfide or diazo alternatives.

Minimal-Size Probe for Bioconjugation & Pretargeting

With a molecular weight of 413.5 Da and no PEG spacer, tetrazine-biotin is the smallest tetrazine-biotin conjugate available, making it the preferred scaffold when minimal steric footprint is required – for example, in pretargeted PET imaging, intracellular probe delivery, or conjugation to sterically hindered protein epitopes where PEG arms could impede binding .

Rapid Same-Day Biotinylation

For experimental protocols that consume tetrazine-biotin within a single working day (e.g., immediate conjugation followed by streptavidin pull-down or gel-shift analysis), the unsubstituted tetrazine variant provides maximal reaction speed without the stability penalty of multi-day storage in aqueous buffer becoming a limiting factor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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